2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

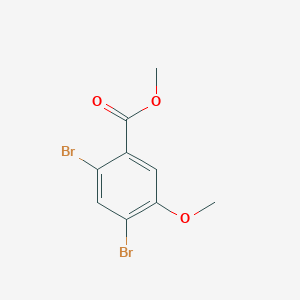

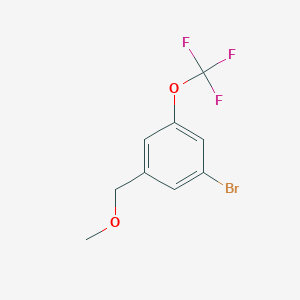

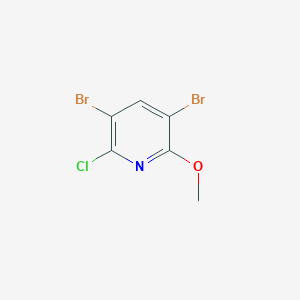

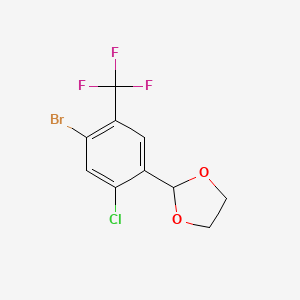

The compound “2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane” is a complex organic molecule. It contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in a five-membered ring), attached to a phenyl group (a ring of six carbon atoms, typical of many aromatic compounds). The phenyl group is substituted with bromo, chloro, and trifluoromethyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The bromo, chloro, and trifluoromethyl groups could be introduced through substitution reactions . The dioxolane ring could potentially be formed through a reaction with ethylene glycol or a similar diol .Molecular Structure Analysis

The presence of the dioxolane ring and the halogenated phenyl group will significantly influence the compound’s molecular structure. The dioxolane ring is likely to add some degree of strain to the molecule, while the halogen substituents on the phenyl ring could engage in various types of intermolecular interactions .Chemical Reactions Analysis

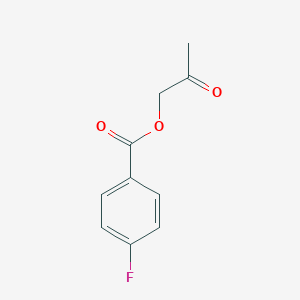

The compound’s reactivity would be influenced by the presence of the halogens and the dioxolane ring. The halogens might make the phenyl ring susceptible to further substitution reactions. The dioxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase the compound’s density and boiling point compared to hydrocarbon compounds of similar size .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

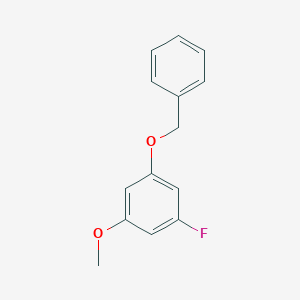

Fluorinated pyridines are compounds with a pyridine ring where one or more hydrogen atoms have been replaced by fluorine. They are known for their unique physical, chemical, and biological properties due to the strong electron-withdrawing nature of fluorine atoms. The compound can serve as a precursor in the synthesis of various fluorinated pyridines, which are less reactive and have reduced basicity compared to their chlorinated and brominated analogs. These fluorinated pyridines have applications in the development of new pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can lead to improved physical, biological, and environmental properties .

Radiopharmaceuticals for Cancer Therapy

The presence of fluorine atoms, especially when radiolabeled with F-18 , makes certain compounds suitable for use in local radiotherapy for cancer. The compound under analysis could potentially be used to synthesize F-18 substituted pyridines, which are of special interest as imaging agents in positron emission tomography (PET) scans, aiding in the diagnosis and treatment planning of cancer .

Agricultural Chemical Research

In agricultural chemistry, the introduction of fluorine atoms into lead structures is a common modification to develop new products with enhanced properties. The compound being analyzed could be utilized to create fluorine-containing substituents on aryl rings, leading to the commercialization of new active ingredients for agricultural applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClF3O2/c11-7-4-8(12)5(9-16-1-2-17-9)3-6(7)10(13,14)15/h3-4,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUACIFTXQZVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.